Azepan-1-yl(furan-3-yl)methanone

Description

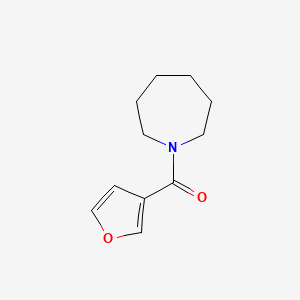

Azepan-1-yl(furan-3-yl)methanone is a ketone derivative featuring a seven-membered azepane ring linked to a furan-3-yl group via a carbonyl bridge. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications that can influence physicochemical properties and biological activity. For instance, azepane-containing compounds are often synthesized via catalytic carbonylation or coupling reactions, as seen in cobalt-catalyzed aminocarbonylation protocols for similar methanones .

Properties

IUPAC Name |

azepan-1-yl(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c13-11(10-5-8-14-9-10)12-6-3-1-2-4-7-12/h5,8-9H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPZNVNCFJITDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Azepan-1-yl(furan-3-yl)methanone typically involves multicomponent reactions. One common method is the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide in a one-pot operation. This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds through combinatorial interactions between simple starting materials .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production methods could be developed based on existing synthetic routes.

Chemical Reactions Analysis

Types of Reactions: Azepan-1-yl(furan-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The azepane ring can be reduced to form different nitrogen-containing heterocycles.

Substitution: Both the furan and azepane rings can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the azepane ring can yield various amine derivatives.

Scientific Research Applications

Azepan-1-yl(furan-3-yl)methanone has a wide range of scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azepan-1-yl(furan-3-yl)methanone is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, furan derivatives are known to exhibit antibacterial activity by inhibiting bacterial enzymes and disrupting cell membrane integrity .

Comparison with Similar Compounds

Piperidine vs. Azepane Derivatives

- Furan-3-yl(piperidin-1-yl)methanone: Structure: Features a six-membered piperidine ring instead of azepane. Synthesis: Synthesized via cobalt-catalyzed aminocarbonylation of 3-bromofuran, yielding a yellow oil with 77% efficiency . Physicochemical Properties: Lower molecular weight (azepane derivatives typically have higher MW due to additional CH₂ groups). Piperidine analogs may exhibit reduced lipophilicity (logP) compared to azepane counterparts .

- (Azepan-1-yl)(4-ethoxy-3-methylphenyl)methanone (Y050-3064): Structure: Azepane ring with a substituted phenyl group. Properties: Molecular weight 261.36, logP 3.37, and low aqueous solubility (logSw -3.45) due to hydrophobic substituents . Comparison: The furan-3-yl group in the target compound may enhance solubility relative to bulky aryl substituents but reduce logP compared to ethoxy/methylphenyl groups.

Furan-2-yl vs. Furan-3-yl Derivatives

- 1-(Azepan-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone: Structure: Incorporates furan-2-yl and a sulfanylethanone group. Properties: Molecular weight 317.4, solubility 46 µg/mL at pH 7.4 . Comparison: The furan-3-yl isomer in the target compound may exhibit distinct electronic effects and H-bonding capabilities, influencing crystal packing and stability .

Physicochemical and Stability Data

*Estimated based on analog data.

- Stability: Compounds with extensive H-bonding networks, such as di(1H-tetrazol-5-yl)methanone oxime, exhibit higher thermal stability (decomposition at 288.7°C) . The target compound’s stability may depend on weaker intermolecular interactions due to the furan moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.